Cas no 29998-99-0 (Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh))
Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh) Chemical and Physical Properties
Names and Identifiers
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- Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh)
- RHODIUM(II) ACETATE DIMER
- Dirhodium tetraacetate dihydrate
- Tetrakis[micron-(acetato-O:O)]diaquadirhodium
- TetrakisMicron-(acetato-O:O)?diaquadirhodium
- dioxidanium;rhodium(2+);tetraacetate
- Rhodium(ii)acetatedimer dihydrate
- 29998-99-0
- Tetrakis(μ-acetato)diaquadirhodium
- Rhodium(II) acetate dimer, dihydrate, ca 43% Rh
- TETRAKIS(ACETATO)DIRHODIUM(II) DIHYDRATE
- RHODIUM(II) ACETATE DIMER DIHYDRATE
- DI-RHODIUM TETRAACETATE DIHYDRATE
- Rhodium, tetrakis.mu.-(acetato-.kappa.O:.kappa.O)diaquadi-, (Rh-Rh)
- dirhodium(II) tetraacetate diaqua adduct
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- Inchi: 1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;/q;;;;;;2*+2/p-2
- InChI Key: VEALSRKOXCSDMB-UHFFFAOYSA-L
- SMILES: [Rh+2].[Rh+2].[OH3+].[OH3+].[O-]C(C)=O.[O-]C(C)=O.[O-]C(C)=O.[O-]C(C)=O
Computed Properties
- Exact Mass: 479.90098g/mol
- Monoisotopic Mass: 479.90098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 8
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 163Ų
Experimental Properties
- Color/Form: Not available
- Solubility: Not available
Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Risk Phrases:R36/38
- Safety Term:S15;S26;S28A;S37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A831981-1g |
Rhodium(ii)acetatedimer dihydrate |
29998-99-0 | 98+% | 1g |
$498.0 | 2025-02-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-470088-1 g |
Rhodium(II) acetate dimer dihydrate, |
29998-99-0 | 1g |
¥3,888.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-470088-1g |
Rhodium(II) acetate dimer dihydrate, |
29998-99-0 | 1g |
¥3888.00 | 2023-09-05 | ||
| A2B Chem LLC | AF29068-1g |
RHODIUM(II) ACETATE DIMER DIHYDRATE |
29998-99-0 | 1g |
$1996.00 | 2024-04-20 |
Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh) Suppliers
Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh) Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh)
Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh): A Comprehensive Overview in Modern Catalysis and Pharmaceutical Applications
The compound with the CAS number 29998-99-0, known as Rhodium, tetrakis[m-(acetato-kO:kO')]diaquadi-, (Rh-Rh), represents a sophisticated coordination complex that has garnered significant attention in the fields of catalysis and pharmaceutical chemistry. This intricate molecular entity, featuring a rhodium(III) core coordinated to four acetato ligands and two aqua ligands, exhibits unique electronic and steric properties that make it a valuable tool in various synthetic transformations and medicinal applications.
At the heart of the compound's utility lies its remarkable catalytic activity. The coordination environment of rhodium in (Rh-Rh) provides a balance between Lewis acidity and steric hindrance, enabling it to participate in a wide array of reactions. One of the most notable applications of this complex is in the field of organic synthesis, where it serves as an effective catalyst for various transformations, including hydrofunctionalization, oxidation, and coupling reactions. The presence of the acetato ligands and aqua groups imparts a high degree of reactivity, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
Recent advancements in the application of (Rh-Rh) have been particularly noteworthy. For instance, researchers have demonstrated its efficacy in the catalytic conversion of alkenes to alcohols under mild conditions, showcasing its potential as a greener alternative to traditional transition metal catalysts. This aligns with the growing emphasis on sustainable chemistry, where minimizing waste and reducing energy consumption are paramount. The ability of (Rh-Rh) to facilitate these reactions with high selectivity and yield has made it a subject of intense study.
In addition to its role in organic synthesis, (Rh-Rh) has also found applications in pharmaceutical research. The unique coordination sphere of this complex allows it to interact with biological targets in novel ways, opening up possibilities for the development of new therapeutic agents. For example, studies have explored its potential as an antiviral agent, where it exhibits inhibitory effects against certain viral proteases. The precise control over reactivity afforded by the acetato and aqua ligands enables researchers to fine-tune the properties of (Rh-Rh), making it a versatile scaffold for drug discovery.
The structural features of (Rh-Rh) contribute significantly to its catalytic prowess. The acetato ligands act as chelating agents, stabilizing the rhodium center while providing access to reactive sites. Meanwhile, the aqua ligands introduce additional polarity into the coordination sphere, enhancing the complex's ability to participate in polarized reactions. This interplay between ligand types allows (Rh-Rh) to exhibit a broad spectrum of reactivity across different reaction types.
From a mechanistic perspective, the reaction pathways facilitated by (Rh-Rh) have been extensively investigated. Computational studies have provided insights into how the complex interacts with substrates and how electron transfer occurs during catalytic cycles. These insights have not only deepened our understanding of transition metal catalysis but also guided the design of more efficient catalysts. For instance, understanding how ligand substitution affects reactivity has led to the development of modified versions of (Rh-Rh) that exhibit enhanced performance in specific applications.
The synthesis of (Rh-Rh) is another area where significant progress has been made. Researchers have developed streamlined protocols for its preparation that minimize side reactions and maximize yield. These advances have made it easier for laboratories to access this valuable catalyst for their own studies. Moreover, efforts have been directed toward developing methods for modifying the coordination sphere of (Rh-Rh), allowing for further tuning of its properties.
The future prospects for (Rh-Rh) are promising. As our understanding of transition metal catalysis continues to grow, so too will the applications of this complex. It is likely that new synthetic methodologies will be developed based on its unique properties, further expanding its utility in organic synthesis. In pharmaceuticals, ongoing research may uncover additional therapeutic applications for (Rh-Rh), potentially leading to novel treatments for various diseases.
In conclusion, (Rh-Rh), with its CAS number 29998-99-0, stands as a testament to the power of transition metal complexes in modern chemistry. Its ability to facilitate diverse reactions under mild conditions makes it an indispensable tool for both academic researchers and industrial chemists. As we continue to explore its capabilities and develop new applications for it, we can expect that this compound will remain at the forefront of chemical innovation for years to come.
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